molecular formula C22H27BrN2 B13929208 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-

1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-

Cat. No.: B13929208
M. Wt: 399.4 g/mol
InChI Key: ACYKVBCDOOYIRO-UHFFFAOYSA-N
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Description

The compound 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- is a brominated derivative of the 1,8-diazaspiro[4.5]decane scaffold, featuring a bromine atom at the 3-position and benzyl (phenylmethyl) groups at both nitrogen atoms of the spirocyclic diamine.

The benzyl groups may improve lipophilicity, aiding membrane permeability and oral bioavailability, as observed in LH1753 .

Properties

Molecular Formula

C22H27BrN2

Molecular Weight

399.4 g/mol

IUPAC Name

1,8-dibenzyl-3-bromo-1,8-diazaspiro[4.5]decane

InChI

InChI=1S/C22H27BrN2/c23-21-15-22(25(18-21)17-20-9-5-2-6-10-20)11-13-24(14-12-22)16-19-7-3-1-4-8-19/h1-10,21H,11-18H2

InChI Key

ACYKVBCDOOYIRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(CN2CC3=CC=CC=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,8-Diazaspiro[4.5]decane, 3-bromo-1,8-bis(phenylmethyl)-

Synthetic Strategies

General Synthetic Overview

The synthesis of 1,8-Diazaspiro[4.5]decane, 3-bromo-1,8-bis(phenylmethyl)- typically involves a multi-step sequence, starting from functionalized piperidine derivatives. The process is designed to construct the spirocyclic core, introduce the bromine atom, and install the benzyl substituents with high regioselectivity and yield.

Documented Synthetic Route

The most thoroughly documented preparation method is as follows:

Stepwise Procedure
Stage Reagents & Conditions Purpose
1 4-allyl-N,1-dibenzylpiperidin-4-amine, methanol, acetyl bromide, 0°C Formation of the initial piperidine derivative; introduction of bromide functionality
2 Bromine in methanol/dichloromethane, -78°C Electrophilic bromination at the 3-position of the spirocyclic system
3 Potassium carbonate, methanol/dichloromethane/water, 0–20°C, 16 h Cyclization and neutralization, completion of spirocyclic framework
  • Yield: Up to 90% reported for the final product.
Reaction Scheme Summary
  • Starting Material: 4-allyl-N,1-dibenzylpiperidin-4-amine
  • Bromination: Introduction of bromine at the 3-position under low temperature to ensure selectivity.
  • Cyclization: Base-promoted cyclization yields the spirocyclic diazadecalin core, with benzyl groups at the 1 and 8 positions.
Key Notes:
  • The use of dry solvents and inert atmosphere (e.g., argon) is recommended to prevent side reactions and maximize yield.
  • Temperature control is critical, especially during bromination, to avoid over-bromination or decomposition.
  • Purification is typically achieved by column chromatography, and the product is characterized by NMR and mass spectrometry.

Alternative and Related Methods

While the above procedure is the most direct, related diazaspiro compounds have been synthesized using:

  • Reductive amination followed by cyclization.
  • Sequential alkylation and nucleophilic substitution on pre-formed spirocyclic scaffolds.
  • Oxidative cyclization of suitable triene or dienyne precursors (as seen in analogous spirocyclic systems).

Comparative Data Table: Synthesis Parameters

Parameter Documented Method Alternative (General Spiro Synthesis)
Starting Material 4-allyl-N,1-dibenzylpiperidin-4-amine Varies (often piperidine derivatives)
Key Reagents Acetyl bromide, bromine, K₂CO₃ Oxidants, alkyl halides
Solvents Methanol, dichloromethane DMSO, THF, acetonitrile
Temperature Range 0°C to -78°C (bromination), up to 20°C (cyclization) 0°C to room temperature
Yield Up to 90% 40–80% (varies by method)
Purification Chromatography Chromatography, recrystallization
Key Challenges Regioselectivity, over-bromination Ring closure, functional group compatibility

Mechanistic and Practical Considerations

  • Regioselectivity: The position-selective bromination is enabled by the electron-rich nature of the piperidine ring and the directing effects of the benzyl substituents.
  • Spirocyclization: The formation of the spirocyclic core is facilitated by base-induced intramolecular cyclization, which is sensitive to solvent and temperature.
  • Functionalization: The bromine atom at the 3-position allows for further derivatization via nucleophilic substitution, making the compound a versatile synthetic intermediate.

Research Findings and Applications

  • Biological Relevance: The unique structure of 1,8-Diazaspiro[4.5]decane, 3-bromo-1,8-bis(phenylmethyl)- has been linked to promising biological activities, including enzyme inhibition and potential antitumor effects.
  • Scaffold Utility: The compound serves as a valuable scaffold for the development of new pharmaceuticals, particularly in the context of kinase inhibition and receptor modulation.

Chemical Reactions Analysis

1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, inhibitory potency, and pharmacokinetic properties.

Key Compounds for Comparison

LH1753 (8-L-cystinyl bis(1,8-diazaspiro[4.5]decane))

  • Structure : Contains two L-cystinyl moieties linked to the spirocyclic diamine core.
  • Role : Potent L-cystine crystallization inhibitor for cystinuria.
  • EC₅₀ : 29.5 ± 8.6 nM (vs. L-cystine crystallization) .

LH708

  • Structure : Features N-methylpiperazine terminal groups instead of the spirocyclic core.
  • Role : Precursor to LH1753; less potent due to reduced steric and electronic optimization.
  • EC₅₀ : 59.8 ± 7.2 nM .

CDME (L-cystine dimethyl ester) Structure: Simple dimethyl ester of L-cystine. EC₅₀: 3530 ± 360 nM .

Structural and Functional Comparisons
Compound Core Structure Key Substituents EC₅₀ (nM) Oral Bioavailability
Target Compound 1,8-Diazaspiro[4.5]decane 3-bromo, 1,8-bis(phenylmethyl) N/A Not reported
LH1753 1,8-Diazaspiro[4.5]decane 8-L-cystinyl 29.5 High
LH708 Piperazine derivative N-methylpiperazine 59.8 Moderate
CDME L-cystine backbone Dimethyl ester 3530 Low

Key Observations :

  • Spirocyclic Core Advantage : LH1753’s spirocyclic diamine enhances potency by ~2× compared to LH708 (piperazine derivative) and ~120× compared to CDME . The rigid spiro structure likely improves binding to L-cystine crystal surfaces, as demonstrated by atomic force microscopy (AFM) studies showing preferential interaction with {1010} step edges .
  • Role of Substituents: The bromine atom in the target compound may further stabilize interactions via halogen bonding or steric effects.
  • Synthetic Accessibility : LH1753 is synthesized in 73% yield via Boc-protection and amide coupling . The target compound’s bromination step would require additional optimization but could follow similar pathways.

Biological Activity

1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a spirocyclic framework with two nitrogen atoms and is characterized by the presence of bromine and phenylmethyl substituents, which enhance its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- is C16H18BrN2C_{16}H_{18}BrN_2. The compound's structure allows for various chemical reactions, particularly electrophilic aromatic substitution due to the bromine atom and phenyl groups. This reactivity is critical for its biological interactions.

Biological Activities

Research indicates that derivatives of 1,8-diazaspiro[4.5]decane exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through modulation of inflammatory pathways.
  • Analgesic Properties : Some studies suggest that these compounds may provide pain relief by interacting with pain receptors.
  • Antitumor Activity : Specific derivatives have demonstrated inhibitory effects on protein kinases involved in cancer progression, indicating potential therapeutic applications in oncology.

The unique structural features of 1,8-diazaspiro[4.5]decane derivatives allow them to interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding their pharmacological effects:

  • Enzyme Modulation : Studies have shown that these compounds can modulate enzyme activities, which is essential for their therapeutic effects.
  • Targeting Protein Kinases : Inhibitory effects on protein kinases suggest a pathway for cancer treatment applications.

Case Studies

Several case studies highlight the therapeutic potential of 1,8-diazaspiro[4.5]decane derivatives:

  • Cystinuria Treatment : A study reported the development of an orally bioavailable inhibitor based on 1,8-diazaspiro[4.5]decane that effectively prevents l-cystine crystallization in a mouse model of cystinuria. The compound demonstrated a combined oral bioavailability of 22% and significant inhibition of stone formation compared to control groups .
  • Cancer Research : Another investigation focused on the anticancer properties of related spirocyclic compounds. The study indicated improved cytotoxicity and apoptosis induction in tumor cell lines compared to standard treatments .

Comparative Analysis

To better understand the biological activity of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneStructureStudied for unique reactivity
2-Amino-1,8-diazaspiro[4.5]decaneStructureSimpler structure but retains diazaspiro framework
8-Oxa-2-azaspiro[4.5]decaneStructureIncorporates oxygen; different interaction profiles

Q & A

Q. What are the established synthetic routes for 3-bromo-1,8-bis(phenylmethyl)-1,8-diazaspiro[4.5]decane?

The compound is typically synthesized via spirocyclic amine formation followed by bromination. Key steps include:

  • Cyclization : Reacting precursors like 1,8-diazaspiro[4.5]decane derivatives with benzylating agents (e.g., benzyl bromide) under basic conditions to introduce phenylmethyl groups .
  • Bromination : Electrophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran, often under controlled temperature (-20°C to 0°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the spirocyclic core, bromine substitution, and benzyl group integration. For example, the spirocyclic nitrogen environment shows distinct 1^1H signals at δ 3.1–3.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 426.228 for C24_{24}H26_{26}N8_8Br) .
  • Elemental Analysis : Validates purity (>97% by GC/HPLC), especially after bromination steps, where residual solvents or unreacted precursors may persist .

Q. What biological activities have been reported for this compound?

  • Cystine Crystallization Inhibition : In cystinuria models, derivatives like 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) show oral bioavailability and reduce crystal formation by disrupting cystine dimerization via hydrogen bonding .
  • Enzyme Inhibition : Structural analogs (e.g., spirocyclic amines with halogen substituents) exhibit activity against kinases or proteases, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance bromination efficiency?

  • Solvent Selection : Dichloromethane minimizes side reactions compared to polar solvents, improving regioselectivity at the 3-position .
  • Catalyst Use : Lewis acids like FeCl3_3 (10 mol%) can accelerate bromination while reducing NBS stoichiometry from 1.5 to 1.1 equivalents .
  • Temperature Control : Sub-zero temperatures (-20°C) suppress polybromination, as evidenced by HPLC monitoring of reaction intermediates .

Q. How to address discrepancies in 1^1H NMR data between synthetic batches?

  • Impurity Profiling : Use LC-MS to detect by-products (e.g., dibrominated species or debenzylated intermediates) that may arise from incomplete purification .
  • Deuterated Solvent Effects : Ensure consistent use of deuterated chloroform (CDCl3_3) for NMR, as residual protonated solvents (e.g., DMSO-d6_6) can shift signals .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, particularly if bromination occurs at non-target positions .

Q. What strategies are effective for designing SAR studies on derivatives?

  • Substituent Variation : Replace bromine with other halogens (Cl, F) or methyl groups to assess steric/electronic effects on bioactivity .
  • Spirocycle Modification : Synthesize analogs with 2,8-diazaspiro[4.5]decane cores or expanded ring systems (e.g., 7-membered spirocycles) to probe conformational flexibility .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target proteins like cystine transporters or kinases, guiding synthetic priorities .

Q. How to resolve contradictions in biological assay results between in vitro and in vivo models?

  • Bioavailability Adjustments : In vivo studies may require formulation enhancements (e.g., PEGylation or liposomal encapsulation) to improve plasma stability, as seen in cystinuria treatment models .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that contribute to efficacy in vivo but are absent in cell-based assays .
  • Dose-Response Calibration : Ensure in vitro assays (e.g., IC50_{50}) align with pharmacokinetic parameters (e.g., Cmax_{max}) from animal studies .

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